REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:6](=[N:7][C:8](=[O:11])[N:9]=2)[C:5]([Br:12])=[C:4]([Br:13])[C:3]=1[Br:14].[Cl-].[Li+].[CH2:17]1[O:19][CH2:18]1.[CH3:20][C:21](N(C)C)=[O:22]>>[OH:22][CH2:21][CH2:20][N:9]1[C:10]2[C:2]([Br:1])=[C:3]([Br:14])[C:4]([Br:13])=[C:5]([Br:12])[C:6]=2[N:7]([CH2:18][CH2:17][OH:19])[C:8]1=[O:11] |f:1.2|
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Name
|
4,5,6,7-tetrabromobenzimidazolone
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Quantity
|
44.96 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C2=NC(N=C21)=O)Br)Br)Br
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred slowly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
It is then stirred for a further 2 hours at 100°C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
During the course of the reaction the starting material
|
Type
|
DISSOLUTION
|
Details
|
dissolves completely
|
Name
|
|
Type
|
|
Smiles
|
OCCN1C(N(C2=C1C(=C(C(=C2Br)Br)Br)Br)CCO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |